molecular formula C12H14ClNO2S B14707878 Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride CAS No. 22035-25-2

Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride

Cat. No.: B14707878
CAS No.: 22035-25-2
M. Wt: 271.76 g/mol
InChI Key: BRXKAABTWNRYLY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride typically involves the condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst . The reaction conditions often include refluxing in ethanol or another suitable solvent. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .

Scientific Research Applications

Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. This compound can also disrupt cell membrane integrity in microorganisms, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride is unique due to the presence of the 2,4-dimethoxyphenyl group, which enhances its biological activity and specificity compared to other thiazole derivatives .

Properties

CAS No.

22035-25-2

Molecular Formula

C12H14ClNO2S

Molecular Weight

271.76 g/mol

IUPAC Name

5-(2,4-dimethoxyphenyl)-2-methyl-1,3-thiazole;hydrochloride

InChI

InChI=1S/C12H13NO2S.ClH/c1-8-13-7-12(16-8)10-5-4-9(14-2)6-11(10)15-3;/h4-7H,1-3H3;1H

InChI Key

BRXKAABTWNRYLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C2=C(C=C(C=C2)OC)OC.Cl

Origin of Product

United States

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